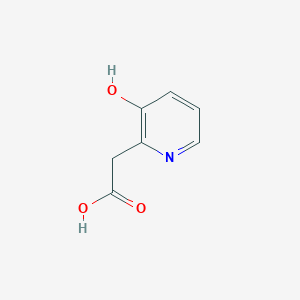

2-(3-Hydroxypyridin-2-yl)acetic acid

説明

Significance and Context of Hydroxypyridine Derivatives in Chemical Sciences

Hydroxypyridine derivatives represent a vital class of heterocyclic compounds that are foundational to numerous areas of chemical and medical science. Their structural versatility and diverse functionalities make them indispensable scaffolds in drug design and development. nih.govresearchgate.net The pyridine (B92270) ring is a key component in many natural products, including vitamins and alkaloids. researchgate.net

Derivatives of hydroxypyridine are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant properties. ontosight.aiwisdomlib.org This broad spectrum of activity has made them a focal point for medicinal chemists. researchgate.netmdpi.com Furthermore, the hydroxyl group imparts specific chemical characteristics, such as the ability to act as a metal chelator. This property is particularly significant in the development of treatments for metal overload and in the design of metalloenzyme inhibitors. ontosight.ai The ability of these compounds to be readily modified allows for the fine-tuning of their pharmacological profiles, enhancing their utility as therapeutic agents and research tools. nih.gov

Overview of the Chemical Compound 2-(3-Hydroxypyridin-2-yl)acetic Acid

This compound is a specific derivative of pyridine characterized by a hydroxyl group at the 3-position and an acetic acid moiety at the 2-position of the pyridine ring. This unique substitution pattern dictates its chemical properties and potential applications in research. The compound is also known by synonyms such as 3-Hydroxy-2-pyridineacetic acid and (3-Hydroxypyridin-2-yl)acetic acid. cymitquimica.com Its primary role in academic and industrial settings is often as a specialized building block or intermediate in the synthesis of more complex molecules. cymitquimica.com

Below is a table summarizing the key chemical identifiers and properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃ | cymitquimica.comabovchem.com |

| Molecular Weight | 153.14 g/mol | abovchem.com |

| CAS Number | 69022-71-5 | cymitquimica.comfluorochem.co.uk |

| Synonyms | 3-Hydroxy-2-pyridineacetic acid, (3-Hydroxypyridin-2-yl)acetic acid | cymitquimica.com |

Historical Perspective on the Study of Pyridine-2-acetic Acid Analogues

The study of pyridine and its derivatives has a rich history dating back to the 19th century. Pyridine itself was historically produced from coal tar. wikipedia.org A pivotal moment in pyridine chemistry was the development of the Hantzsch pyridine synthesis in 1881 by Arthur Hantzsch, which provided a versatile method for creating a variety of pyridine derivatives. wikipedia.orgijpsonline.com This was followed by other key synthetic methods like the Chichibabin pyridine synthesis, reported in 1924, which, despite often having low yields, utilized inexpensive precursors. wikipedia.org

The synthesis of pyridylacetic acid derivatives, specifically, has been approached through various routes over the years. Traditional methods often started from halopyridines, employing techniques like palladium-catalyzed cross-coupling reactions. acs.org The inherent reactivity of pyridylacetic acids, including their tendency to undergo dimerization or decarboxylation, presented challenges that necessitated careful selection of reaction conditions. acs.orgresearchgate.net The development of more sophisticated synthetic strategies, such as multi-component reactions and the use of activating agents, has enabled more convenient and diverse approaches to these valuable chemical structures. acs.org

Current Research Landscape and Emerging Trends

The current research landscape for pyridine derivatives, including analogues of this compound, is vibrant and heavily focused on medicinal chemistry. These compounds are widely recognized as privileged structures in drug discovery due to their diverse pharmacological potential. nih.govmdpi.com

Recent studies have explored the synthesis of novel pyridine conjugates for evaluation as potential anti-cancer agents. tandfonline.comnih.gov For example, research into trisubstituted pyridine derivatives has shown potent activity against human breast and lung cancer cell lines. tandfonline.comnih.gov Beyond oncology, pyridine derivatives are actively investigated for their antimicrobial and antiviral activities, a field that has gained urgency in recent years. nih.gov The structural framework of pyridine is also being utilized to design inhibitors for specific biological targets, such as enzymes involved in neurodegenerative diseases. mdpi.com A significant trend involves the use of pyridine-acetic acid structures as building blocks in the synthesis of complex heterocyclic compounds with novel fluorescent or biological properties. researchgate.net Furthermore, the fundamental chemistry of pyridine-acid interactions continues to be an area of study, for instance, in understanding the liquid structure of pyridine-acetic acid mixtures. rsc.org

Scope and Objectives of the Research Outline

The objective of this article is to provide a focused and scientifically rigorous overview of the chemical compound this compound. By adhering to a structured outline, this work aims to contextualize the compound within the broader significance of hydroxypyridine derivatives and the historical development of related pyridine-2-acetic acid analogues. The article highlights the specific chemical properties of the target compound and summarizes the current research trends involving its structural motifs. The scope is strictly limited to the academic and research aspects of the compound, presenting a concise yet thorough examination for a scientific audience.

Structure

3D Structure

特性

IUPAC Name |

2-(3-hydroxypyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-2-1-3-8-5(6)4-7(10)11/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMFWRYKYHQKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538991 | |

| Record name | (3-Hydroxypyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69022-71-5 | |

| Record name | 3-Hydroxy-2-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69022-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Hydroxypyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 3 Hydroxypyridin 2 Yl Acetic Acid

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule from precursors in a minimal number of steps, often through well-established named reactions or fundamental organic transformations.

Modified Strecker Reaction Pathways

The Strecker synthesis is a classic and versatile method for preparing amino acids. wikipedia.orgmasterorganicchemistry.com A modified version of this reaction can be adapted to synthesize 2-(3-hydroxypyridin-2-yl)acetic acid. This pathway begins with the reaction of an aldehyde, in this case, 3-hydroxy-2-pyridinecarboxaldehyde, with a source of ammonia (B1221849) and cyanide. wikipedia.org

The reaction proceeds in two main stages. First, the aldehyde condenses with ammonia to form an imine intermediate. A nucleophilic cyanide ion then attacks the imine carbon, yielding an α-aminonitrile, specifically 2-amino-2-(3-hydroxypyridin-2-yl)acetonitrile. wikipedia.orgmasterorganicchemistry.com The second stage involves the vigorous hydrolysis of this nitrile intermediate. wikipedia.org This is typically accomplished by heating with a strong acid or base, which converts the nitrile group into a carboxylic acid, thereby forming the final product, this compound. Modifications to the classical Strecker synthesis can include the use of asymmetric catalysts to achieve specific stereoisomers or adjustments in reaction conditions to accommodate the pyridine (B92270) ring's electronic properties. wikipedia.org

| Starting Material | Key Reagents | Intermediate | Final Product |

| 3-Hydroxy-2-pyridinecarboxaldehyde | 1. NH₃, NaCN2. H₃O⁺, Heat | 2-Amino-2-(3-hydroxypyridin-2-yl)acetonitrile | This compound |

Oxidation Reactions of Precursors

A common and direct method for synthesizing carboxylic acids is the oxidation of corresponding primary alcohols. For the synthesis of this compound, the logical precursor is 2-(3-hydroxypyridin-2-yl)ethanol.

This precursor can be subjected to oxidation using a variety of strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium are effective for this transformation. The reaction involves the conversion of the primary alcohol group (-CH₂OH) directly to the carboxylic acid group (-COOH) while preserving the integrity of the 3-hydroxypyridine (B118123) core. Careful control of reaction conditions, such as temperature and reaction time, is crucial to prevent over-oxidation or side reactions involving the sensitive pyridine ring.

| Precursor | Oxidizing Agent | Solvent | Final Product |

| 2-(3-Hydroxypyridin-2-yl)ethanol | Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃) | Acidic aqueous solution | This compound |

Hydrolysis of Related Amides or Esters

The hydrolysis of amides and esters is a fundamental and reliable method for obtaining carboxylic acids. rsc.org This approach can be readily applied to synthesize this compound from its corresponding amide or ester derivatives.

The starting materials for these reactions would be 2-(3-hydroxypyridin-2-yl)acetamide or an alkyl ester, such as ethyl 2-(3-hydroxypyridin-2-yl)acetate. The hydrolysis can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: The amide or ester is heated under reflux with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): The substrate is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in an aqueous or alcoholic solution. This reaction yields the carboxylate salt of the acid, which is then protonated in a separate acidic workup step to afford the final carboxylic acid.

| Starting Material | Reagents | Conditions | Final Product |

| 2-(3-Hydroxypyridin-2-yl)acetamide | 1. NaOH(aq)2. H₃O⁺ | Heat | This compound |

| Ethyl 2-(3-hydroxypyridin-2-yl)acetate | H₂SO₄(aq) | Heat | This compound |

Multistep Synthesis Routes

Multistep syntheses provide greater flexibility in constructing the target molecule, often starting from more readily available or simpler precursors.

Utilizing Pyridine-2-carbaldehyde Derivatives

A versatile multistep route to this compound starts with 3-hydroxy-2-pyridinecarboxaldehyde. One common strategy involves a Knoevenagel condensation with an active methylene (B1212753) compound like diethyl malonate.

In this sequence, the aldehyde is first reacted with diethyl malonate in the presence of a weak base, such as piperidine (B6355638) or pyridine. This condensation reaction forms a pyridinylidene malonate intermediate. The ester groups of this intermediate are then hydrolyzed to carboxylic acids under acidic or basic conditions. Subsequent heating of the resulting dicarboxylic acid intermediate induces decarboxylation, where one of the carboxyl groups is lost as carbon dioxide, yielding the desired this compound.

| Starting Material | Key Reagents | Intermediates | Final Product |

| 3-Hydroxy-2-pyridinecarboxaldehyde | 1. Diethyl malonate, Piperidine2. H₃O⁺3. Heat | Diethyl 2-((3-hydroxypyridin-2-yl)methylene)malonate; (3-Hydroxypyridin-2-yl)methylenemalonic acid | This compound |

Strategies Involving 3-Hydroxypicolinonitrile

Another strategic multistep approach begins with 3-hydroxypicolinonitrile (also known as 3-hydroxy-2-cyanopyridine). This route involves the transformation of the nitrile group and the subsequent construction of the acetic acid side chain.

A plausible pathway involves the conversion of the nitrile into a methyl group. This can be achieved through reduction of the nitrile to an aminomethyl group, followed by diazotization and reduction, or through other de-cyanation methods. The resulting 2-methyl-3-hydroxypyridine can then undergo radical bromination on the methyl group using a reagent like N-bromosuccinimide (NBS) to form 2-(bromomethyl)-3-hydroxypyridine. This bromide is a key intermediate that can be converted to (3-hydroxypyridin-2-yl)acetonitrile via nucleophilic substitution with sodium cyanide. The final step is the hydrolysis of this newly formed nitrile group under strong acidic or basic conditions to yield this compound.

| Starting Material | Key Reagents | Intermediates | Final Product |

| 3-Hydroxypicolinonitrile | 1. Reduction/Transformation to methyl group2. NBS, Radical initiator3. NaCN4. H₃O⁺, Heat | 2-Methyl-3-hydroxypyridine; 2-(Bromomethyl)-3-hydroxypyridine; (3-Hydroxypyridin-2-yl)acetonitrile | This compound |

Coupling Reactions for Substituted Pyridine Rings

The construction of the substituted pyridine core is a critical aspect of synthesizing this compound. Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the assembly of complex aromatic systems. Several metal-catalyzed cross-coupling reactions can be envisioned for the synthesis of substituted pyridines. mdpi.com For instance, methods like the Stille or Negishi reactions, which couple organometallic reagents with organic halides, are frequently employed for preparing terpyridines and could be adapted for this synthesis. mdpi.com

A de novo synthesis approach, building the pyridine ring from acyclic precursors, offers excellent regiochemical control. nih.gov One such strategy involves a three-component coupling sequence. This method can unite an aldehyde, an α,β-unsaturated carbonyl system, and a dithiane through a metallacycle-mediated process to deliver pyridine products as single regioisomers. nih.gov This convergent approach allows for significant flexibility in the substitution pattern of the final pyridine product. nih.gov

Another versatile method involves the reaction of pyridine-N-oxides with active methylene compounds like Meldrum's acid derivatives. nih.gov In this approach, the pyridine-N-oxide is activated, allowing for nucleophilic substitution. The resulting intermediate can then react with various nucleophiles, leading to ring-opening and decarboxylation to yield the desired pyridylacetic acid derivative. nih.gov This strategy is effective for introducing substituents at the 2-position of the pyridine ring. nih.gov

| Coupling Strategy | Key Reactants | Catalyst/Mediator | Outcome |

| Metallacycle-Mediated Cyclization | Aldehyde, α,β-unsaturated carbonyl, dithiane | Ti(Oi-Pr)₄, Hg(II) or Ag(I) | Regiospecific formation of substituted pyridines nih.gov |

| Pyridine-N-Oxide Substitution | Pyridine-N-oxide, Meldrum's acid derivative | Electrophilic activating agent | Synthesis of substituted 2-(pyridyl)acetic acid derivatives nih.gov |

| Cross-Coupling Reactions | Halopyridines, Organometallic reagents | Palladium catalysts | Formation of C-C bonds to introduce substituents mdpi.comnih.gov |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic routes in the pharmaceutical industry to minimize environmental impact and enhance process efficiency. rsc.orgpharmacyjournal.org These principles can be applied to the synthesis of this compound by focusing on several key areas.

One primary focus is the use of environmentally benign solvents or, ideally, solvent-free conditions. mdpi.com Water is a preferable green solvent for many reactions. nih.gov Another approach is the use of alternative reaction media and energy sources, such as microwave-assisted synthesis. Microwave heating can accelerate reaction rates, increase yields, and reduce the formation of byproducts, contributing to a more efficient and sustainable process. mdpi.comijpsonline.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful green alternative to traditional chemical methods. Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, which can reduce the need for protecting groups and minimize waste. researchgate.net For example, the use of a transaminase enzyme could be explored for specific steps in the synthesis. researchgate.net

Furthermore, designing syntheses with high atom economy is a fundamental principle of green chemistry. pharmacyjournal.org This involves maximizing the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form the product, are excellent examples of atom-economical processes that can reduce the number of synthetic steps and associated waste. nih.gov

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Use of Green Solvents | Employing water or other benign solvents. nih.gov | Reduced toxicity and environmental pollution. mdpi.com |

| Alternative Energy Sources | Utilizing microwave irradiation. mdpi.comijpsonline.com | Faster reactions, higher yields, less energy consumption. mdpi.com |

| Biocatalysis | Employing enzymes for specific transformations. researchgate.net | High selectivity, mild reaction conditions, reduced waste. researchgate.net |

| Atom Economy | Designing multi-component reactions. nih.gov | Fewer synthetic steps, reduced waste, increased efficiency. |

Catalytic Methods in this compound Synthesis

Catalysis is a cornerstone of modern organic synthesis, providing efficient pathways to complex molecules. In the context of synthesizing this compound, various catalytic methods can be employed to construct the core structure and introduce necessary functional groups.

Palladium-catalyzed cross-coupling reactions are frequently used to form the acetic acid side chain on a pre-formed halopyridine ring. These reactions can couple halopyridines with reagents like lithium enolates or silyl (B83357) enol ethers. nih.gov Similarly, copper-catalyzed reactions can be used to functionalize pyridine N-oxides, providing a route to 2-alkyl substituted N-heterocycles. organic-chemistry.org

Rhodium-catalyzed reactions have also emerged as powerful tools. For instance, a Rh-catalyzed asymmetric reductive Heck reaction can couple boronic acids with a dihydropyridine (B1217469) derivative. nih.govorganic-chemistry.org This method allows for the enantioselective introduction of substituents at the 3-position of the ring system, which can then be further elaborated to the final product. nih.govorganic-chemistry.org While this example leads to piperidines, the underlying principle of catalytic carbometalation highlights the potential for developing catalytic methods for the target molecule.

The choice of catalyst and ligand is crucial for achieving high yield and selectivity. For example, in rhodium-catalyzed reactions, ligands like (S)-Segphos have been shown to provide excellent enantioselectivity. organic-chemistry.org The development of novel catalysts continues to expand the toolkit available for the efficient and selective synthesis of substituted pyridines.

| Catalytic Method | Catalyst System | Substrates | Key Transformation |

| Palladium-Catalyzed Cross-Coupling | Palladium complex (e.g., Pd(OAc)₂) | Halopyridine, enolate equivalent | Formation of the acetic acid side chain nih.gov |

| Copper-Catalyzed Functionalization | Copper catalyst | Pyridine N-oxide, Grignard reagent | C2-alkylation of the pyridine ring organic-chemistry.org |

| Rhodium-Catalyzed Asymmetric Reaction | [Rh(cod)OH]₂ / (S)-Segphos | Dihydropyridine, Boronic acid | Enantioselective C3-arylation nih.govorganic-chemistry.org |

Reactivity and Derivatization of 2 3 Hydroxypyridin 2 Yl Acetic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a variety of related compounds through established synthetic protocols.

The carboxylic acid moiety of 2-(3-hydroxypyridin-2-yl)acetic acid readily undergoes esterification with various alcohols in the presence of an acid catalyst. dergipark.org.tr This reaction is a cornerstone of organic synthesis, allowing for the conversion of the polar carboxylic acid group into a less polar ester functional group. medcraveonline.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester. A variety of catalysts, both homogeneous and heterogeneous, can be employed to facilitate this transformation. dergipark.org.tr

Similarly, amidation reactions can be carried out by reacting the carboxylic acid with amines. These reactions typically require activation of the carboxylic acid, for instance, by converting it into a more reactive derivative like an acid chloride or by using coupling agents. Copper-mediated cross-coupling reactions have also been explored for the N-amidation of related compounds. nih.gov

A related compound, 2-[(3-Hydroxypyridin-2-yl)formamido]acetic acid, showcases the formation of an amide bond. This molecule, with the chemical formula C8H8N2O4, consists of a pyridine (B92270) ring with a hydroxyl group at the 3-position and a formamidoacetic acid group at the 2-position. ontosight.ai

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Ethanol | Ethyl 2-(3-hydroxypyridin-2-yl)acetate | Esterification |

| This compound | Ammonia (B1221849) | 2-(3-Hydroxypyridin-2-yl)acetamide | Amidation |

The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(3-hydroxypyridin-2-yl)ethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. chemguide.co.uklibretexts.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate which is immediately further reduced to the primary alcohol. libretexts.orglibretexts.org Due to the high reactivity of LiAlH₄, these reactions are conducted in anhydrous solvents like diethyl ether or tetrahydrofuran. chemguide.co.uk Alternative methods, such as manganese(I)-catalyzed hydrosilylation, have also been developed for the reduction of carboxylic acids to alcohols under milder conditions. nih.gov

The conversion of the carboxylic acid to an acid halide, such as an acid chloride, represents a key step in activating the carboxyl group for further nucleophilic acyl substitution reactions. slideshare.net This transformation is commonly achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orglibretexts.org The reaction with thionyl chloride is particularly common and proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group is replaced by a chloride ion. libretexts.org The resulting acid chloride is significantly more reactive than the parent carboxylic acid and serves as a versatile intermediate for the synthesis of esters, amides, and other derivatives. libretexts.org

Reactions Involving the Hydroxypyridine Core

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org Furthermore, the nitrogen atom can be protonated under acidic conditions, further deactivating the ring. wikipedia.org However, the presence of the activating hydroxyl group can facilitate electrophilic substitution. For 3-hydroxypyridine (B118123) itself, nitration occurs at the 2-position when the reaction is carried out on the conjugate acid. rsc.orgrsc.org Other electrophilic aromatic substitutions, such as halogenation and sulfonation, also proceed via a similar two-step mechanism involving the formation of a carbocation intermediate. libretexts.org

Table 2: Regioselectivity of Electrophilic Aromatic Substitution on 3-Hydroxypyridine

| Electrophile | Position of Substitution |

| NO₂⁺ | 2-position |

Nucleophilic substitution reactions on the pyridine ring are more facile than on benzene, particularly at the 2 and 4-positions, which are activated by the nitrogen atom. chemistry-online.com While the hydroxyl group at the 3-position is not at a primary site for nucleophilic attack, its electronic influence can affect the reactivity of the ring. Reactions involving the displacement of a leaving group from the pyridine ring typically proceed through an addition-elimination mechanism. quimicaorganica.org The Chichibabin reaction, for example, involves the amination of pyridine, usually at the 2-position. chemistry-online.com While direct nucleophilic displacement at the 3-position is slow, reactions can occur under forcing conditions or via alternative mechanisms. chemistry-online.comquimicaorganica.org The reactivity of the pyridine nucleus can be enhanced by N-alkylation, forming pyridinium (B92312) salts which are more susceptible to nucleophilic attack. chemistry-online.com

Derivatization at the Hydroxyl Group

The phenolic hydroxyl group at the 3-position of the pyridine ring is a prime site for chemical modification. Its reactivity allows for the introduction of a wide array of functional moieties, thereby altering the molecule's physicochemical properties such as solubility, lipophilicity, and electronic character. Common derivatization strategies for hydroxyl groups, including those in phenolic systems, are applicable here. These reactions are typically aimed at protecting the hydroxyl group during subsequent synthetic steps or at introducing a new functional group to modulate biological activity or analytical detectability. researchgate.net

Key derivatization reactions include:

Etherification: Formation of an ether linkage is a common strategy. This can be achieved through reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.

Esterification: The hydroxyl group can be readily converted into an ester. This is typically accomplished by reaction with acyl chlorides or acid anhydrides in the presence of a base catalyst. researchgate.net For example, reaction with acetic anhydride (B1165640) would yield 2-(3-acetoxypyridin-2-yl)acetic acid. Esterification is often used to create prodrugs or to modify the pharmacokinetic profile of a compound.

Silylation: Conversion to a silyl (B83357) ether is a frequent tactic, especially for protecting the hydroxyl group during other reactions or for increasing volatility for analysis by gas chromatography. tcichemicals.comresearchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilyl (B98337) chloride (TMCS) are commonly employed. tcichemicals.com

The choice of derivatizing agent and reaction conditions can be tailored to achieve specific outcomes, transforming the parent molecule into a diverse range of derivatives. researchgate.net

Chelation and Ligand Formation Properties

The structural arrangement of this compound, featuring a hydroxyl group and a carboxylic acid group in proximity on a pyridine scaffold, makes it an excellent candidate for a chelating agent. This structure is analogous to 3-hydroxy-2-pyridinones (3,2-HOPO), a class of compounds known for their strong metal-binding capabilities. mdpi.comrsc.org The compound can act as a bidentate ligand, coordinating to a metal ion through the oxygen atoms of the deprotonated hydroxyl and carboxylate groups, forming a stable five-membered ring structure.

Interaction with Metal Ions

Hydroxypyridinone-based chelators, including the 3,2-HOPO isomer class, exhibit a high affinity for hard metal ions. mdpi.comunideb.hu This affinity is driven by the hard-hard interaction between the oxygen donor atoms (hard Lewis bases) and hard metal cations (hard Lewis acids). Consequently, this compound is predicted to form stable complexes with a variety of metal ions.

Key interactions include:

Iron(III): 3-Hydroxypyridinones are particularly noted for their potent iron(III) chelating ability. rsc.org This makes derivatives of this class potential agents for applications where iron sequestration is desired.

Aluminum(III): A high affinity for Al(III) is also characteristic of these types of ligands. unideb.hu

Other Divalent and Trivalent Metals: The molecule is expected to interact strongly with other biologically and environmentally relevant metal ions such as Cu(II), Zn(II), Mn(II), Ca(II), and Mg(II). researchgate.net The stability of these complexes will vary depending on the specific metal ion. nih.gov

The table below summarizes the expected chelation behavior with various metal ions, based on data from analogous hydroxypyridinone compounds.

| Metal Ion | Expected Affinity | Coordination Atoms | Potential Complex Stoichiometry (Ligand:Metal) |

| Fe(III) | Very High | O (hydroxyl), O (carboxyl) | 3:1, 2:1, 1:1 |

| Al(III) | High | O (hydroxyl), O (carboxyl) | 3:1, 2:1, 1:1 |

| Cu(II) | High | O (hydroxyl), O (carboxyl), N (ring) | 2:1, 1:1 |

| Zn(II) | Moderate | O (hydroxyl), O (carboxyl) | 2:1, 1:1 |

| Mn(II) | Moderate | O (hydroxyl), O (carboxyl) | 2:1, 1:1 |

This table is predictive and based on the known properties of structurally similar hydroxypyridinone chelators.

Coordination Chemistry Studies

The coordination chemistry of this compound involves the formation of well-defined metal complexes. In these complexes, the ligand typically binds to the metal center in a bidentate fashion via the phenolate (B1203915) oxygen and one of the carboxylate oxygens. libretexts.org The pyridine nitrogen can also participate in coordination, particularly with transition metals like copper(II), leading to tridentate coordination and potentially more stable complexes.

Advanced Derivatization Strategies

Beyond simple modification of the hydroxyl group, the scaffold of this compound can be utilized in more complex synthetic strategies to build novel molecular architectures. These strategies aim to introduce specific functionalities or to construct intricate heterocyclic systems.

Introduction of Functional Groups for Specific Applications

Introducing new functional groups onto the pyridine ring or the acetic acid side chain can tailor the molecule for specific purposes, such as enhancing biological targeting, altering solubility, or creating molecular probes. libretexts.org A functional group is a specific group of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. bccampus.ca

Examples of such derivatization include:

Halogenation: Introducing halogen atoms (e.g., Br, Cl) at specific positions on the pyridine ring can modify the electronic properties of the molecule and provide a handle for further synthetic transformations, such as cross-coupling reactions.

Nitration/Amination: Nitration of the pyridine ring, followed by reduction, can introduce an amino group. This amino group can then be further functionalized, for example, by forming amides or sulfonamides, to attach other molecular fragments. bccampus.ca

Side-Chain Modification: The carboxylic acid group of the acetic acid moiety can be converted into an amide by coupling with various amines. This strategy is widely used in medicinal chemistry to explore structure-activity relationships and improve pharmacokinetic properties. mdpi.com

These advanced derivatization methods allow for the creation of a library of compounds with diverse properties, starting from the core this compound structure.

Formation of Fused Heterocyclic Systems

The reactive sites on this compound make it a valuable precursor for the synthesis of fused heterocyclic systems. researchgate.net Such polycyclic structures are of great interest in materials science and medicinal chemistry. Synthetic strategies often involve intramolecular cyclization reactions that engage the functional groups on the pyridine ring and the side chain.

Potential cyclization strategies could include:

Pictet-Spengler type reactions: If an amino group were introduced onto the pyridine ring, reactions involving the acetic acid side chain could lead to the formation of fused ring systems.

Intramolecular Friedel-Crafts reactions: Activation of the pyridine ring could promote cyclization of the acetic acid side chain to form a new fused ring.

Multi-component reactions: The compound could serve as a building block in reactions that construct complex heterocyclic frameworks in a single step. mdpi.com

The table below lists representative fused heterocyclic systems that could potentially be synthesized from pyridine-based precursors.

| Fused System Name | Core Heterocycles | Potential Application Area |

| Pyrido[2,3-d]pyrimidine | Pyridine, Pyrimidine | Medicinal Chemistry |

| Pyrazolo[3,4-b]pyridine | Pyrazole, Pyridine | Medicinal Chemistry |

| 1,8-Naphthyridine | Pyridine, Pyridine | Materials Science, Medicinal Chemistry |

| 1,2,4-Triazolo[4,3-a]pyridine | Triazole, Pyridine | Agrochemicals, Pharmaceuticals |

This table illustrates the types of fused systems accessible from functionalized pyridine precursors. mdpi.comnih.gov

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For 2-(3-Hydroxypyridin-2-yl)acetic acid, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed for a full structural elucidation.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy would reveal the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. Based on the structure of this compound, the following proton signals would be anticipated:

Pyridyl Protons: The three protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be determined by their positions relative to the nitrogen atom and the other substituents.

Methylene (B1212753) Protons: The two protons of the acetic acid's methylene group (-CH₂-) would likely appear as a singlet, or potentially a doublet if coupled to a nearby proton, in the region of δ 3.5-4.5 ppm.

Hydroxyl and Carboxylic Acid Protons: The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are acidic and their signals are often broad. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. They are typically observed in the regions of δ 4.0-7.0 ppm for the phenolic hydroxyl group and δ 10.0-13.0 ppm for the carboxylic acid proton.

A hypothetical data table for the ¹H NMR spectrum is presented below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Value | e.g., d | 1H | Pyridyl H |

| Value | e.g., t | 1H | Pyridyl H |

| Value | e.g., d | 1H | Pyridyl H |

| Value | e.g., s | 2H | -CH₂- |

| Value | e.g., br s | 1H | -OH |

| Value | e.g., br s | 1H | -COOH |

Note: Specific chemical shift values and coupling constants are not available as no experimental data has been found.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, seven distinct carbon signals would be expected.

Pyridyl Carbons: The five carbons of the pyridine ring would resonate in the aromatic region (typically δ 100-160 ppm). The carbons attached to the nitrogen and hydroxyl group would have characteristic chemical shifts.

Methylene Carbon: The carbon of the methylene group (-CH₂-) would appear in the aliphatic region, likely between δ 30-50 ppm.

Carbonyl Carbon: The carbon of the carboxylic acid group (-COOH) would be found at a significantly downfield chemical shift, typically in the range of δ 170-185 ppm.

A hypothetical data table for the ¹³C NMR spectrum is provided below.

| Chemical Shift (δ, ppm) | Assignment |

| Value | Pyridyl C |

| Value | Pyridyl C |

| Value | Pyridyl C |

| Value | Pyridyl C |

| Value | Pyridyl C |

| Value | -CH₂- |

| Value | -COOH |

Note: Specific chemical shift values are not available as no experimental data has been found.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group. The carboxylic acid O-H stretch would also contribute to a very broad absorption in the 2500-3300 cm⁻¹ region.

C-H Stretching: Absorptions for the aromatic C-H stretching of the pyridine ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed in the 2850-2960 cm⁻¹ range.

C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group in the carboxylic acid would be expected between 1700-1725 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring would result in several absorptions in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the hydroxyl and carboxylic acid groups would likely appear in the 1210-1320 cm⁻¹ region.

A summary of expected IR absorption bands is presented in the table below.

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3600 (broad) | O-H (hydroxyl) |

| 2500-3300 (broad) | O-H (carboxylic acid) |

| 3000-3100 | C-H (aromatic) |

| 2850-2960 | C-H (aliphatic) |

| 1700-1725 (strong) | C=O (carboxylic acid) |

| 1400-1600 | C=C, C=N (aromatic ring) |

| 1210-1320 | C-O (hydroxyl, carboxylic acid) |

Note: The exact positions of the absorption bands are not available as no experimental data has been found.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (approximately 153.14 g/mol ). Fragmentation of the molecular ion would likely involve the loss of the carboxylic acid group (as COOH or CO₂ and H) and other characteristic cleavages of the pyridine ring and the acetic acid side chain.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of the molecule, confirming the chemical formula C₇H₇NO₃.

A hypothetical data table for the mass spectrometry results is provided below.

| m/z (Mass-to-Charge Ratio) | Interpretation |

| Value (e.g., ~153) | Molecular Ion ([M]⁺) |

| Value | Fragment Ion (e.g., loss of -COOH) |

| Value | Fragment Ion (e.g., loss of H₂O) |

| Value | Other characteristic fragment ions |

Note: Specific m/z values for the molecular ion and fragment ions are not available as no experimental data has been found.

X-ray Diffraction Studies for Solid-State Structures

No publicly available X-ray diffraction data for this compound could be located. Therefore, information regarding its solid-state structure remains undetermined from this analytical technique.

Crystal System and Space Group Determination

Without single-crystal X-ray diffraction studies, the crystal system and space group for this compound have not been determined.

Intermolecular Interactions (e.g., Hydrogen Bonding)

Detailed analysis of intermolecular interactions, such as hydrogen bonding networks, is contingent on X-ray diffraction data, which is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental UV-Vis absorption spectra for this compound were found in the searched scientific literature and databases. Consequently, a discussion of its electronic transitions is not possible.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict their geometric, electronic, and thermodynamic properties. For a molecule such as 2-(3-hydroxypyridin-2-yl)acetic acid, DFT calculations can elucidate fundamental characteristics that govern its behavior.

Geometry Optimization and Electronic Structure Analysis

A crucial first step in computational analysis is geometry optimization, which determines the lowest energy, most stable three-dimensional arrangement of atoms in a molecule. Using DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate key structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.netnanobioletters.com

Once the geometry is optimized, the electronic structure can be analyzed. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap suggests the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack. nanobioletters.comresearchgate.net

Table 1: Illustrative Geometric and Electronic Parameters from DFT Calculations for a Pyridine (B92270) Derivative

| Parameter | Description | Illustrative Value |

| Bond Lengths (Å) | ||

| C=O | Carbonyl C-O bond | 1.218 |

| C-N (ring) | Pyridine ring C-N bond | 1.351 |

| N-O (oxime) | Oxime N-O bond | 1.394 |

| Bond Angles (º) | ||

| O-C-N | Amide angle | 124.6 |

| C-N-O | Oxime angle | 112.1 |

| Electronic Properties | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

Note: The data in the table is illustrative of typical DFT calculation outputs for related heterocyclic compounds and does not represent experimentally verified data for this compound. researchgate.netresearchgate.net

Prediction of Reactivity and Reaction Pathways

DFT calculations are instrumental in predicting the reactivity of a molecule and exploring potential reaction pathways. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reactions, such as decomposition or functional group transformations. researchgate.net For instance, studies on the decomposition of acetic acid on metal surfaces have used DFT to elucidate detailed mechanisms for decarboxylation and decarbonylation, identifying key reaction intermediates and the most favorable pathways. researchgate.net This type of analysis could be applied to this compound to predict its thermal stability and decomposition products.

Tautomerism Studies and Energy Differences

Hydroxypyridine derivatives, including this compound, can exist in different tautomeric forms. Specifically, the 3-hydroxypyridine (B118123) moiety can undergo a keto-enol tautomerization, existing as a neutral enol form or a zwitterionic keto form. acs.org DFT calculations are highly effective for studying these equilibria. nih.gov By calculating the total electronic energies of the different tautomers, the relative stabilities can be determined. southampton.ac.uk

The energy difference between tautomers indicates which form is predominant. These calculations can be performed for the molecule in the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM) to understand how the environment influences the tautomeric equilibrium. researchgate.netacs.org For the related 2-hydroxypyridine/2-pyridone system, DFT studies have shown that the relative stability is sensitive to the computational method and the environment, with the enol form being slightly favored in the gas phase. nih.gov

Table 2: Example of Calculated Tautomeric Energy Differences for the 2-Hydroxypyridine/2-Pyridone System

| Computational Method | Basis Set | Environment | Energy Difference (kJ/mol) | More Stable Tautomer |

| M062X | 6-311++G | Gas Phase | 5-9 | 2-Hydroxypyridine (enol) |

| B3LYP | 6-311++G | Gas Phase | 1-3 | 2-Pyridone (keto) |

| Experiment | - | Gas Phase | ~3.23 | 2-Hydroxypyridine (enol) |

| SCRF | 6-31+G** | Acetonitrile | 2.32 kcal/mol (~9.7 kJ/mol) | 2-Pyridone (keto) |

Note: This table presents data for the well-studied 2-hydroxypyridine/2-pyridone tautomeric system to illustrate the application of DFT in determining relative stabilities. The values are sourced from existing literature. nih.govacs.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein target.

Ligand-Protein Interactions and Binding Modes

For this compound, molecular docking could be used to screen for potential protein targets and to understand its mechanism of action if a target is known. The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. The results reveal the most likely binding pose and identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, salt bridges, and π-stacking, between the ligand and specific amino acid residues in the binding pocket. biorxiv.orgdiva-portal.org This detailed interaction data is fundamental for understanding the molecular basis of a ligand's biological activity and for guiding the design of more potent and selective molecules. nih.gov

Table 3: Illustrative Output from a Molecular Docking Simulation

| Parameter | Description | Example Value/Residues |

| Binding Affinity | Estimated free energy of binding | -8.5 kcal/mol |

| Hydrogen Bonds | H-bonds between ligand and protein | Glu903, Tyr904 |

| Hydrophobic Interactions | Non-polar interactions | Leu54, Ile61, Val93 |

| π-Stacking | Stacking of aromatic rings | Phe55 |

| Salt Bridges | Electrostatic interactions | Lys94 |

| RMSD | Root-mean-square deviation from a reference ligand | 0.610 Å |

Note: The data presented is a hypothetical example illustrating the typical results obtained from a molecular docking study, based on findings for other small molecule inhibitors. biorxiv.orgbioinformation.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov To develop a QSAR model, a dataset of structurally related compounds with experimentally measured biological activities is required.

For a compound like this compound, a QSAR study would involve synthesizing and testing a series of its derivatives. Various molecular descriptors—numerical values that encode different aspects of a molecule's structure—are then calculated for each compound. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, or quantum-chemical. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates these descriptors with the observed biological activity. nih.govmdpi.com A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of new lead compounds. nih.govresearchgate.net

Table 4: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Examples | Description |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Describes the basic composition and connectivity. |

| Topological | Wiener index, Kier & Hall connectivity indices | 2D descriptors of molecular topology. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Describes the 3D shape and size of the molecule. |

| Electrostatic | Dipole Moment, Partial Charges | Describes the charge distribution. |

| Lipophilicity | LogP (octanol-water partition coefficient) | Describes the hydrophobicity of the molecule. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. While specific molecular dynamics simulation studies focusing exclusively on this compound are not extensively available in peer-reviewed literature, the principles of this technique allow for a detailed theoretical investigation of its dynamic behavior. Such simulations could provide significant insights into the compound's conformational landscape, its interactions with solvents, and the dynamics of its internal hydrogen bonds.

An MD simulation of this compound would typically involve placing the molecule in a simulated box, often filled with a solvent like water, and then calculating the forces between atoms and their subsequent motions based on classical mechanics. This approach can reveal how the molecule behaves in a solution, offering a window into its dynamic properties that are often inaccessible through static computational models or experimental techniques alone.

Detailed Research Findings (Hypothetical)

A hypothetical molecular dynamics study would likely focus on several key aspects of the molecule's behavior. The primary areas of investigation would include the flexibility of the acetic acid side chain, the stability of intramolecular hydrogen bonds, and the solvation structure of the molecule in an aqueous environment.

Furthermore, the presence of both a hydroxyl group at the 3-position and the carboxylic acid group at the 2-position creates the potential for a strong intramolecular hydrogen bond between the hydroxyl proton and one of the carboxylic oxygen atoms, or between the carboxylic proton and the hydroxyl oxygen. MD simulations could quantify the stability and lifetime of such hydrogen bonds, which would significantly influence the molecule's conformational preferences and chemical properties.

The interaction with water molecules is another crucial aspect that MD simulations can elucidate. By analyzing the trajectory of water molecules around the solute, it is possible to determine the structure of the solvation shells, identify preferential hydrogen bonding sites, and calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Illustrative Data Tables

The following tables are hypothetical and serve to illustrate the type of data that would be generated from a molecular dynamics simulation of this compound.

Table 1: Hypothetical Conformational Analysis of this compound

This interactive table illustrates potential stable conformations identified through a hypothetical 100-nanosecond MD simulation in water. The primary dihedral angle describes the rotation of the acetic acid side chain.

| Conformation | Dihedral Angle (N-C2-Cα-Cβ) | Population (%) | Intramolecular H-Bond (Donor-Acceptor) | Relative Energy (kcal/mol) |

| A | -15° to 15° | 65% | O(hydroxyl)-O(carbonyl) | 0.00 |

| B | 165° to 195° | 25% | None | 1.2 |

| C | 70° to 100° | 10% | O(carboxyl)-N(pyridine) | 2.5 |

This data is illustrative and does not represent experimental results.

Table 2: Hypothetical Solvation Shell Analysis

This table presents a hypothetical analysis of the first solvation shell of this compound in water, detailing hydrogen bonding characteristics.

| Functional Group | Average Number of Water Molecules in First Solvation Shell | Average H-Bonds (as Donor) | Average H-Bonds (as Acceptor) |

| Hydroxyl (-OH) | 3.1 | 1.0 | 1.8 |

| Carboxyl (-COOH) | 4.5 | 1.0 | 3.2 |

| Pyridine Nitrogen | 2.8 | 0.0 | 1.5 |

This data is illustrative and does not represent experimental results.

Applications in Organic Synthesis

Role as a Synthetic Intermediate

As a synthetic intermediate, 2-(3-Hydroxypyridin-2-yl)acetic acid serves as a foundational scaffold. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the hydroxyl group and the pyridine (B92270) ring itself can undergo various reactions. This multi-functionality allows chemists to use it as a starting point for constructing a diverse range of target molecules, particularly in the development of novel compounds for medicinal and materials science. Its structure is frequently employed in the creation of libraries of related compounds for screening and optimization studies.

Precursor for Complex Heterocyclic Scaffolds

The structure of this compound is particularly well-suited for the construction of complex heterocyclic systems. Heterocycles are core components of many biologically active molecules and pharmaceuticals. Synthetic routes have been developed to use this compound to create larger, multi-ring structures. A notable example is its use in the synthesis of [2-(3-hydroxypyridin-2-yl)-thiazol-4-yl]-acetamide derivatives. nih.govresearchgate.net In this process, the pyridine-acetic acid backbone is elaborated to incorporate a thiazole (B1198619) ring, resulting in a more complex scaffold that combines two distinct heterocyclic motifs. This demonstrates its utility in building intricate molecular architectures that are of significant interest in drug discovery.

Building Block in Medicinal Chemistry

In medicinal chemistry, a "building block" is a molecule that can be readily incorporated into a potential drug candidate. This compound is a valuable building block due to the prevalence of the 3-hydroxypyridine (B118123) motif in biologically active compounds, often for its ability to chelate metal ions within enzyme active sites. unimore.itmdpi.com

The development of new drugs often involves creating numerous analogues of a lead compound to fine-tune its properties. The this compound core is used as a constant structural fragment while different chemical groups are attached or modified, particularly at the acetic acid side chain. This systematic modification allows researchers to conduct Structure-Activity Relationship (SAR) studies. nih.govnih.gov SAR analysis helps to identify which parts of the molecule are essential for its biological activity and how modifications affect its potency and selectivity. For instance, SAR studies on derivatives of this scaffold have been crucial in optimizing their inhibitory activity against specific enzymes. researchgate.netnih.gov

A significant application of this compound is in the creation of inhibitors for Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes. nih.gov PHDs are enzymes that play a critical role in the cellular response to oxygen levels. nih.govtohoku.ac.jp By inhibiting PHDs, the HIF pathway is activated, which can stimulate the production of erythropoietin (EPO) and promote the formation of red blood cells. nih.gov This makes PHD inhibitors a therapeutic target for conditions like anemia.

Research has led to the discovery of potent PHD inhibitors based on the this compound scaffold. nih.gov Specifically, the development of [2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives has yielded compounds that are potent inhibitors of PHD enzymes. nih.govresearchgate.net These compounds have been shown to stabilize HIF-α and stimulate EPO secretion in laboratory studies, highlighting the importance of the initial building block in designing effective therapeutic agents. nih.gov

Chiral Synthesis Applications

Chirality, or the "handedness" of a molecule, is a critical aspect of drug design, as different enantiomers (mirror-image isomers) of a chiral drug can have vastly different biological effects. The compound this compound is itself achiral. However, it can be used as a starting material in synthetic sequences that introduce chiral centers to create enantiomerically pure final products. Asymmetric synthesis strategies are employed to control the stereochemistry during the formation of new chiral centers. nih.gov While specific examples detailing the direct use of this compound in a chiral synthesis were not prominent in the reviewed literature, the modification of pyridine-containing scaffolds to introduce chirality is a common and important strategy in medicinal chemistry to enhance biological activity and optimize pharmacokinetic profiles. snnu.edu.cn

Table 2: Summary of Applications

| Application | Description | Relevant Section |

| Synthetic Intermediate | Used as a foundational molecule for building more complex structures. | 6.1 |

| Heterocycle Synthesis | Serves as a precursor for multi-ring systems like thiazole derivatives. nih.govresearchgate.net | 6.2 |

| Medicinal Chemistry Scaffold | Provides a core structure for designing drug analogues and studying SAR. nih.govnih.gov | 6.3.1 |

| Enzyme Inhibition | Key building block for inhibitors of HIF Prolyl Hydroxylase (PHD). nih.gov | 6.3.2 |

Biological and Biomedical Research Applications Mechanistic Studies

Investigation of Receptor Interactions

Research into the direct interaction of 2-(3-Hydroxypyridin-2-yl)acetic acid with specific biological receptors is an emerging area. The focus of such investigations is to understand how this molecule binds to receptors and initiates a cellular response.

The binding of a ligand like this compound to a receptor is a highly specific process governed by various non-covalent interactions. While direct experimental studies on this specific compound are limited, computational methods like molecular docking are often employed to predict binding modes. These models suggest that the hydroxypyridinone core and the acetic acid side chain are critical for forming interactions within a receptor's binding pocket.

Key interactions that typically govern the binding of such molecules include:

Hydrogen Bonding: The hydroxyl (-OH) and carboxylic acid (-COOH) groups are prime candidates for forming hydrogen bonds with amino acid residues like lysine (B10760008) or tyrosine in a receptor's active site. nih.gov

Hydrophobic Interactions: The pyridine (B92270) ring can engage in hydrophobic interactions with non-polar residues in the binding pocket. mdpi.com

Electrostatic Interactions: The carboxylic acid moiety can form electrostatic interactions, particularly with positively charged residues. mdpi.com

The mechanism of recognition can follow models such as conformational selection, where the receptor exists in various conformations and the ligand preferentially binds to and stabilizes a specific one, leading to a biological effect. nih.gov Understanding these precise ligand-receptor binding mechanisms is crucial for the rational design of more potent and selective therapeutic agents. nih.govnih.gov

Enzymatic Inhibition Studies

The structure of this compound, particularly its hydroxypyridinone component, makes it a candidate for investigation as an enzyme inhibitor. The pyridine ring acts as a scaffold, while the hydroxyl and acetic acid groups can interact with the active sites of various enzymes.

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions and is linked to the long-term complications of diabetes. mdpi.commdpi.com Consequently, the inhibition of ALR2 is a major therapeutic target. mdpi.comnih.gov Compounds containing a carboxylic acid group have been shown to be effective ALR2 inhibitors, as this moiety can interact with the enzyme's anion-binding pocket. mdpi.comnih.gov

While direct studies on this compound are not extensively documented, research on structurally related (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives has demonstrated potent ALR2 inhibitory activity. nih.govnih.gov In one study, a derivative, {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid, was identified as a highly potent inhibitor with an IC₅₀ value of 0.789 μM. nih.govnih.gov This suggests that the hydroxypyridinone acetic acid scaffold is a promising framework for developing ALR2 inhibitors. Molecular docking studies of these derivatives have shown that they bind tightly to the active site of ALR2. nih.gov

Table 1: Aldose Reductase (ALR2) Inhibitory Activity of Selected (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid Derivatives This table presents data for derivatives of this compound to illustrate the potential of the core structure.

| Compound | Substituent on Styryl Ring | IC₅₀ (μM) nih.gov |

|---|---|---|

| 7c | 4-Hydroxy | 1.83 |

| 7g | 4-Methoxy | 17.11 |

| 7i | 2,4-Dichloro | 5.34 |

| 7k | 3-Hydroxy-4-methoxy | 1.15 |

| 7l | 3,4-Dihydroxy | 0.789 |

| Epalrestat (Control) | - | 0.867 |

The hydroxypyridinone scaffold is versatile and has been explored for the inhibition of other enzymes. For instance, the related 3-hydroxypyridin-2-thione (3HPT) group has been identified as a novel zinc-binding group in the development of inhibitors for histone deacetylases (HDACs), particularly HDAC6 and HDAC8. nih.gov Given the structural similarities, the 3-hydroxypyridin-2-one (B1229133) core of this compound could potentially be investigated for activity against metalloenzymes. However, specific research targeting other enzymes with this compound is limited in the current literature.

Antimicrobial Activity Investigations

The potential of novel compounds to combat microbial growth is a critical area of research. While specific studies on the antimicrobial properties of this compound are not widely available, the activity of its core components and related structures provides a basis for potential investigation. Acetic acid itself is known to have significant antibacterial efficacy against a range of both gram-positive and gram-negative bacteria isolated from hospital environments. nih.gov

Furthermore, various derivatives of pyridine and acetic acid have been synthesized and tested for antimicrobial activity. For example, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown strong antibacterial activity against several Gram-positive bacteria, including S. aureus and S. pneumoniae. nih.gov Similarly, 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives have been screened for activity against human pathogenic microorganisms. researchgate.net These findings suggest that the combination of a pyridine ring and an acetic acid moiety, as found in this compound, could be a foundation for antimicrobial properties.

Table 2: Antibacterial Activity of Acetic Acid Against Hospital Isolates This table shows the general antibacterial potential of the acetic acid moiety.

| Bacterial Strain | Mean MIC (μL/mL) nih.gov |

|---|---|

| Coagulase-negative Staphylococcus (CONS) | 0.25 ± 0.06 |

| Klebsiella pneumoniae | 0.06 ± 0.00 |

| Proteus vulgaris | 0.05 ± 0.00 |

| Enterococcus species | 0.13 ± 0.04 |

The precise mechanism of antimicrobial action for this compound has not been elucidated. However, based on its structure, several potential mechanisms can be hypothesized. The acidic nature of the compound could contribute to the disruption of bacterial cellular pH homeostasis, a known mechanism for weak organic acids like acetic acid.

For more complex derivatives, mechanisms can include the disruption of the bacterial cell membrane, leading to cell death. nih.gov Other potential modes of action observed in related compounds include the inhibition of biofilm formation, which is crucial for bacterial survival and resistance. nih.gov Some antimicrobial peptides and compounds work by inhibiting essential bacterial enzymes or interfering with DNA synthesis. mdpi.com Further research would be necessary to determine the specific pathway through which this compound or its derivatives might exert any antimicrobial effects.

Based on a comprehensive review of available scientific literature, there is no specific research data detailing the antileishmanial or antioxidant activities of the chemical compound This compound .

Extensive searches have been conducted to locate studies that specifically investigate the biological and biomedical research applications of this particular compound in the areas of antileishmanial and antioxidant activity. These searches have included various databases and search term combinations.

While there is research on the biological activities of related compounds, such as pyridine derivatives, pyrazolopyridines, and hydroxypyridine-4-ones, the user's explicit instruction to focus solely on "this compound" and to exclude information on other compounds prevents the inclusion of these tangential findings.

Therefore, the requested article sections on the antileishmanial and antioxidant activity of "this compound," including detailed research findings and data tables, cannot be generated at this time due to the absence of specific scientific studies on this compound.

Research Gaps and Future Directions

Unexplored Synthetic Routes

Current synthetic strategies for related pyridine (B92270) derivatives often involve multi-step processes that may lack efficiency or employ harsh conditions. google.com For instance, the synthesis of 3-hydroxy-4-pyridones has been achieved through a two-stage process involving the reaction of pyrones with ammonium (B1175870) acetate (B1210297) followed by debenzylation. mdpi.com While effective, the development of more direct and versatile synthetic routes for 2-(3-Hydroxypyridin-2-yl)acetic acid is a primary research gap.

Future research should focus on developing novel, more efficient synthetic pathways. Biocatalytic methods, which employ enzymes like monooxygenases or dioxygenases, offer a promising green alternative for introducing hydroxyl groups onto aromatic rings with high selectivity, potentially shortening synthetic routes. acs.org Furthermore, exploring advanced cross-coupling reactions, such as chemoselective Suzuki–Miyaura or Buchwald–Hartwig aminations on appropriately substituted pyridine precursors, could provide more direct access to the target molecule and its derivatives. nih.gov A systematic evaluation of different protecting group strategies will also be crucial to improving yields and simplifying purification processes.

| Potential Synthetic Strategy | Description | Potential Advantages |

| Biocatalytic Oxidation | Use of enzymes (e.g., dioxygenases) to directly hydroxylate a 2-(pyridin-2-yl)acetic acid precursor. acs.org | High selectivity, mild reaction conditions, environmentally friendly. |

| Advanced Cross-Coupling | Employing modern palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) on pre-functionalized pyridine rings. nih.gov | High efficiency, modularity for creating derivatives, broad substrate scope. |

| Flow Chemistry Synthesis | Development of a continuous flow process for the synthesis, allowing for better control over reaction parameters. | Improved safety, scalability, and reproducibility. |

| Photoredox Catalysis | Utilizing visible light to drive novel bond formations under mild conditions. | Access to unique reaction pathways, energy efficiency. |

Advanced Spectroscopic Characterization Techniques

The characterization of novel pyridine derivatives typically relies on standard spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry. nih.govnih.gov While these techniques are fundamental for confirming the basic structure of this compound, they may not fully elucidate subtle structural nuances, tautomeric forms, or intermolecular interactions.

A significant opportunity lies in the application of more advanced spectroscopic techniques. Two-dimensional NMR experiments, such as HSQC, HMBC, and NOESY, would be invaluable for unambiguous assignment of all proton and carbon signals and for determining through-bond and through-space correlations. For studying the compound in its solid state, solid-state NMR (ssNMR) could provide insights into its crystalline packing and polymorphism. Advanced mass spectrometry techniques, such as ion-mobility mass spectrometry, could be used to investigate the compound's three-dimensional shape in the gas phase. Coupling these experimental techniques with quantum chemical calculations would provide a powerful approach for a comprehensive structural and electronic characterization. arxiv.org

| Technique | Information Gained | Research Application |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Unambiguous signal assignment, connectivity, spatial proximity of atoms. | Definitive structure elucidation of the parent compound and its derivatives. |

| Solid-State NMR (ssNMR) | Information on crystalline packing, polymorphism, and solid-state dynamics. | Understanding physical properties, formulation development. |

| Chiroptical Spectroscopy (ECD/VCD) | Determination of absolute configuration for chiral derivatives. | Stereoselective synthesis and biological activity studies. |

| X-ray Crystallography | Precise three-dimensional molecular structure and intermolecular interactions. | Validating computational models, understanding crystal engineering principles. |

Deeper Computational Modeling and Predictive Studies

Computational chemistry has become an indispensable tool in modern chemical research. For related pyridine structures, computational methods like Density Functional Theory (DFT) have been used to study molecular properties and reaction mechanisms. nih.gov Quantitative Structure-Activity Relationship (QSAR) models have also been developed for series of 3-hydroxypyridine-4-one derivatives to correlate their chemical structure with antimicrobial activity. mdpi.com However, a dedicated and in-depth computational investigation of this compound is currently lacking.

Future computational studies should move beyond static property calculations. Molecular dynamics (MD) simulations could provide critical insights into the conformational landscape of the molecule, its solvation properties, and its dynamic interactions with potential biological targets. jchemlett.com Deeper predictive studies could involve the development of machine learning-based QSAR models, trained on public data resources and newly generated experimental data, to predict a range of properties from biological activity to toxicity. rowan.edu Such models would be instrumental in prioritizing the synthesis of new derivatives with enhanced desired characteristics.

| Computational Method | Objective | Potential Impact |

| Density Functional Theory (DFT) | Calculation of electronic structure, spectroscopic properties (NMR, IR), and reaction energetics. nih.gov | Aiding in spectroscopic assignments, understanding reactivity. |

| Molecular Dynamics (MD) Simulations | Simulating the motion of the molecule over time in different environments (e.g., water, complex with a protein). jchemlett.com | Revealing conformational preferences, predicting binding modes and affinities. |

| QSAR & Machine Learning | Developing predictive models for biological activity, toxicity, and physicochemical properties. mdpi.comrowan.edu | Guiding the design of new analogs with improved properties, reducing experimental costs. |

| Virtual Screening | Docking the molecule into the binding sites of various known biological targets. | Identifying potential protein targets and mechanisms of action. |

Novel Biological Target Identification and Validation

The 3-hydroxypyridine (B118123) scaffold is a known metal-binding pharmacophore and is present in molecules that inhibit metalloenzymes. mdpi.com For example, derivatives of the isomeric 3-hydroxypyridin-2-thione have been identified as inhibitors of histone deacetylases (HDACs), which are zinc-containing enzymes. nih.govnih.gov Additionally, other pyridine derivatives have been investigated as inhibitors of carbonic anhydrases and various kinases. nih.govmdpi.com This suggests that this compound could possess interesting biological activities, yet its specific targets remain unidentified.

A crucial future direction is the systematic screening of this compound against a diverse panel of biological targets. Given its structure, a primary focus should be on metalloenzymes, particularly those implicated in diseases like cancer and inflammatory disorders. Phenotypic screening using various cancer cell lines could also uncover potential antiproliferative effects. nih.gov Once a preliminary "hit" is identified through screening, rigorous target validation studies would be essential. This involves confirming direct binding to the target protein, determining the mechanism of action, and validating the therapeutic hypothesis in relevant cellular and preclinical models.

Development of Structure-Activity Relationship (SAR) Models

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's potency and selectivity. Extensive SAR studies have been conducted on related scaffolds, revealing how modifications to different parts of the molecule impact biological activity. For instance, in 3HPT-derived HDAC inhibitors, modifications to the linker and surface recognition groups were crucial for optimizing HDAC inhibition. nih.govnih.gov For this compound, a systematic SAR exploration is a completely open field.

Future work must involve the rational design and synthesis of a library of analogs. This would include modifications at several key positions:

The Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at positions 4, 5, and 6 to probe electronic and steric effects.

The Acetic Acid Side Chain: Esterification, amidation, or replacement of the carboxylic acid with bioisosteres (e.g., tetrazole) to modulate physicochemical properties and target interactions.

The 3-Hydroxyl Group: Alkylation or acylation to investigate the importance of the hydroxyl group as a hydrogen bond donor or metal chelator.